molecular formula C22H24N2O B2981725 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-52-2

1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2981725
CAS No.: 860789-52-2
M. Wt: 332.447
InChI Key: VRCXQXCXLBOLQJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-c]quinoline family, a tricyclic scaffold featuring a partially saturated pyrrole ring fused to a quinoline core. Key structural features include:

  • 1-(4-isopropylphenyl): A bulky aromatic substituent at position 1, contributing to lipophilicity and steric interactions.
  • 4-methyl group: Enhances steric bulk and modulates molecular conformation.

This scaffold is of interest in medicinal chemistry due to its versatility in targeting serotonin receptors (e.g., 5-HT₆, 5-HT₃) and ion channels (e.g., Kv2.1) .

Properties

IUPAC Name

6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXQXCXLBOLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse sources, including case studies and experimental findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrroloquinoline Core : Utilizing starting materials such as substituted phenyl derivatives and appropriate reagents to construct the pyrroloquinoline framework.
  • Methoxylation : Introducing methoxy groups at specific positions to enhance biological activity.
  • Purification : Techniques such as recrystallization and chromatography are employed to purify the synthesized compound.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of related quinoline compounds against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/ml, indicating potent activity compared to standard antibiotics .

CompoundDiameter of Zone of Inhibition (mm)Bacterial Strain
Q125E. coli
Q225S. aureus
Q334P. aeruginosa
Q420E. coli
Q520S. aureus
Q628P. aeruginosa

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of pyrroloquinoline derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in various cancer models, suggesting a potential role in cancer therapy .

The biological activity of 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is hypothesized to involve:

  • Inhibition of DNA Synthesis : Compounds in this class may interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of pyrroloquinoline derivatives in preclinical settings:

  • Study on Anticancer Activity : A derivative was tested against breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations above 10 µM.
  • Antimicrobial Efficacy : In vitro studies confirmed that specific substitutions on the quinoline ring enhanced antibacterial potency against resistant strains.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Aryl Group)

Compound Name Aryl Substituent Key Properties/Activity Reference
Target Compound 4-isopropylphenyl Enhanced lipophilicity and steric bulk; potential CNS penetration due to balanced hydrophobicity. -
1-(4-Ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 4-ethylphenyl Reduced steric bulk compared to isopropyl; trifluoromethyl at position 6 increases electron-withdrawing effects. Molecular weight: 356.4 g/mol .
1-(2-Methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 2-methyl-4-methoxyphenyl Ortho-methyl and para-methoxy groups may hinder receptor binding due to steric clashes; molecular weight: 304.39 g/mol .
FPPQ (1-[(3-fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline) 3-fluorophenylsulfonyl Sulfonyl group enhances polarity and receptor affinity; dual 5-HT₃/5-HT₆ antagonism with antipsychotic potential .

Key Observations :

  • Bulky para-substituted aryl groups (e.g., isopropylphenyl) optimize lipophilicity for CNS targets, while sulfonyl groups (e.g., FPPQ) improve receptor affinity .
  • Ortho-substituents (e.g., 2-methyl) may reduce activity due to steric hindrance .

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Properties/Activity Reference
Target Compound Methoxy (-OCH₃) Electron-donating; enhances solubility and potential hydrogen bonding. -
1-(4-Ethylphenyl)-6-(trifluoromethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline Trifluoromethyl (-CF₃) Electron-withdrawing; increases metabolic stability and lipophilicity. Molecular weight: 356.4 g/mol .
6-Methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline Methoxy (-OCH₃) Dual methoxy groups may improve solubility but reduce receptor selectivity. Molecular weight: 334.4 g/mol .

Key Observations :

  • Methoxy groups improve solubility but may reduce receptor selectivity compared to trifluoromethyl .
  • Trifluoromethyl enhances metabolic stability, a critical factor in drug design .

Key Observations :

  • Sulfonyl-containing analogs (e.g., FPPQ, CPPQ) exhibit nanomolar affinity for serotonin receptors, whereas the target compound’s aryl group may prioritize lipophilicity over affinity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Metabolic Stability
Target Compound ~340.4 ~3.5 Moderate Moderate
1-(4-Ethylphenyl)-6-(trifluoromethyl) analog 356.4 ~4.2 Low High
FPPQ ~430.0 ~2.8 High Moderate

Key Observations :

  • The target compound’s isopropyl group increases LogP compared to FPPQ, favoring blood-brain barrier penetration but risking solubility issues.
  • Trifluoromethyl analogs trade solubility for metabolic stability .

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